7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H21F3N4 and its molecular weight is 446.477. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Research has focused on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives due to their biological relevance. A study demonstrated a three-step one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines using KHSO4 in aqueous media under ultrasound irradiation, highlighting a regioselective and environmentally friendly approach to synthesizing these compounds (Kaping, Helissey, & Vishwakarma, 2020).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel pyrazolopyrimidines derivatives and evaluated them for their antimicrobial and anticancer properties. For example, pyrazolopyrimidine derivatives have been shown to exhibit significant anti-5-lipoxygenase and anticancer activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016). Another study focused on dimethylformamide-mediated synthesis of pyrazole- and pyrimidine-based derivatives, emphasizing their relevance in AIDS chemotherapy and drug design due to their pharmacological potentials (Ajani et al., 2019).
Structural Analysis and Material Science
Pyrazolopyrimidines have also been studied for their structural properties and potential applications in material science. For instance, the crystal structure analysis of specific pyrazolopyrimidines has provided insights into their supramolecular architecture, which is crucial for designing materials with specific properties (El Fal et al., 2013).
Enzyme Inhibition
Research into pyrazolopyrimidines has also explored their potential as enzyme inhibitors. Compounds within this class have been investigated for their ability to act as antagonists of serotonin 5-HT6 receptors, indicating their potential use in neuropsychiatric disorder treatments (Ivachtchenko et al., 2013).
Future Directions
Given the presence of several interesting functional groups in this compound, it could be a candidate for further study in medicinal chemistry. Modifications of the pyrrole ring, the pyrazolo[1,5-a]pyrimidine ring, or the trifluoromethyl group could potentially yield analogs with different biological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred that it may interact with its targets and cause changes in their function .
Biochemical Pathways
It is suggested that the compound may influence the glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Pharmacokinetics
It is suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Result of Action
The molecular and cellular effects of the action of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It is suggested that the compound may be used in cell cultures to improve monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
The compound 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . It shows binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Cellular Effects
In cellular contexts, this compound has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These interactions suggest that the compound may exert its effects at the molecular level through enzyme inhibition or activation, leading to changes in gene expression .
Properties
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4/c1-16-7-8-17(2)32(16)22-11-9-19(10-12-22)23-13-14-30-25-24(18(3)31-33(23)25)20-5-4-6-21(15-20)26(27,28)29/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKSSCNVNMBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=C(C(=NN34)C)C5=CC(=CC=C5)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.